1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid
Description
1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 3-chlorophenyl group, a hydroxyl group, and a carboxylic acid group
Properties
Molecular Formula |
C10H7ClN2O3 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-2-1-3-7(4-6)13-9(14)5-8(12-13)10(15)16/h1-5,12H,(H,15,16) |
InChI Key |
GQWRDPHGPXHTMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a suitable catalyst to yield the pyrazole ring. The hydroxyl and carboxylic acid groups can be introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the hydroxyl group yields a ketone derivative.
- Reduction of the carboxylic acid group yields an alcohol derivative.
- Substitution of the chlorine atom yields various substituted phenyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3-chlorophenyl)-3-hydroxy-1H-Pyrazole-5-carboxylic acid
- 1-(4-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid
- 1-(3-bromophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid
Uniqueness: 1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid is unique due to the specific positioning of the substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group, in particular, may enhance its interactions with certain biological targets compared to other similar compounds.
Biological Activity
1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 238.63 g/mol. Its structure features a pyrazole ring substituted with a hydroxyl group, a carboxylic acid group, and a 3-chlorophenyl moiety. These functional groups play crucial roles in the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H7ClN2O3 |
| Molecular Weight | 238.63 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |
| InChI | InChI=1S/C10H7ClN2O3/c11-6-2-1-3-7(4-6)13-9(14)5-8(12-13)10(15)16/h1-5,12H,(H,15,16) |
Biological Activities
Research indicates that 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid exhibits several biological activities:
Antimicrobial Activity
The compound has shown potential antimicrobial properties, which may be attributed to its structural features that allow it to interact with microbial cell membranes or enzymes.
Anti-inflammatory Activity
Studies suggest that compounds with similar pyrazole structures can inhibit inflammatory pathways. The presence of hydroxyl and carboxylic acid groups may enhance its anti-inflammatory effects by modulating cytokine production.
Anticancer Activity
Recent investigations have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, molecular docking studies have indicated that it may interact with key proteins involved in cancer progression.
The biological activity of 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid is believed to be mediated through:
- Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammation or cancer cell proliferation.
- Receptor Interaction: It could bind to receptors involved in pain and inflammation signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrazole derivatives reveals the unique aspects of 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Hydroxy-1H-pyrazole-3-carboxylic acid | Hydroxyl and carboxylic groups | Lacks chlorophenyl substituent |
| 4-Methyl-1H-pyrazole-3-carboxylic acid | Methyl group instead of chlorophenyl | Different substituent affects properties |
| 1-(4-Chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid | Similar structure but different halogen position | Variations in biological activity due to substituent position |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies: A study demonstrated that pyrazole derivatives exhibit cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged significantly, indicating varying levels of potency.
- Anti-inflammatory Research: Another study focused on the anti-inflammatory effects of pyrazole derivatives, revealing significant inhibition of pro-inflammatory cytokines in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
